Reproterol Hydrochloride

Description

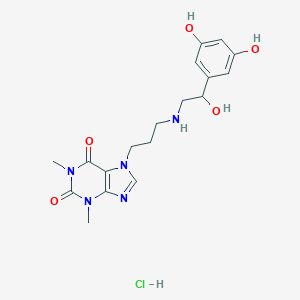

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWDHONRBZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13055-82-8, 54063-54-6 (Parent) | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926797 | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-37-0, 13055-82-8, 62932-28-9 | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomerism and Enantiomers of Reproterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol, a short-acting β2-adrenergic receptor agonist, is utilized in the management of asthma and other obstructive airway diseases. As a chiral molecule, it exists in two enantiomeric forms: (R)-Reproterol and (S)-Reproterol. Commercially, Reproterol is available as a racemic mixture. This technical guide provides a comprehensive overview of the stereoisomerism of Reproterol, delving into the pharmacological properties of its enantiomers, methodologies for their separation, and the relevant signaling pathways. Due to the limited publicly available data on the individual enantiomers of Reproterol, this guide will draw analogies from other well-characterized chiral β2-agonists to infer the likely properties of (R)- and (S)-Reproterol.

Introduction to Stereoisomerism in Drug Development

Stereoisomerism plays a critical role in pharmacology and drug development, as the three-dimensional structure of a molecule can significantly influence its interaction with biological targets. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. Therefore, the characterization and separation of enantiomers are crucial steps in the development of safe and effective chiral drugs.

Chemical Structure and Stereochemistry of Reproterol

Reproterol possesses a single stereocenter at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. This gives rise to two enantiomers, designated as (R)-Reproterol and (S)-Reproterol.

-

IUPAC Name: (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[1]

-

Chemical Formula: C18H23N5O5[2]

-

Molar Mass: 389.41 g/mol [2]

Caption: Chemical structures of (R)- and (S)-Reproterol.

Pharmacological Profile of Reproterol Enantiomers

Analogous Data from Other Chiral β2-Agonists

To illustrate the expected differences in pharmacological activity, data for the well-studied chiral β2-agonist Salbutamol is presented below as an analogy.

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Bronchodilation |

| (R)-Salbutamol | 15 | 4.5 |

| (S)-Salbutamol | 18,600 | >10,000 |

Disclaimer: This data is for Salbutamol and is presented as a predictive model for the likely stereoselectivity of Reproterol due to the absence of specific data for its enantiomers.

It is highly probable that (R)-Reproterol is the primary contributor to the bronchodilatory effects of the racemic mixture, while (S)-Reproterol is likely to be significantly less active.

Toxicological Considerations

The potential for the distomer to contribute to adverse effects is a key consideration in chiral drug development. For some β2-agonists, the (S)-enantiomer has been associated with pro-inflammatory effects, which could be counterproductive in the treatment of asthma. However, without specific toxicological studies on the individual enantiomers of Reproterol, any potential adverse effects of the (S)-enantiomer remain speculative.

β2-Adrenergic Receptor Signaling Pathway

Reproterol exerts its therapeutic effect through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist, presumably (R)-Reproterol, initiates a signaling cascade that leads to bronchodilation.

Caption: The β2-adrenergic receptor signaling pathway.

Activation of the β2-adrenergic receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation. Racemic reproterol has been shown to stimulate cAMP production in human monocytes.[3]

Experimental Protocols

Chiral Separation of Reproterol Enantiomers by HPLC

While a specific, validated method for the chiral separation of Reproterol is not widely published, a robust method can be developed based on established principles for separating similar chiral β2-agonists.

Objective: To separate (R)-Reproterol and (S)-Reproterol from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions (Proposed):

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is a suitable starting point as these have shown broad applicability for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) in a ratio of approximately 80:20 (v/v).

-

Additive: A small amount of a basic modifier, such as diethylamine (0.1%), is typically added to the mobile phase to improve peak shape and resolution of basic compounds like Reproterol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength of approximately 280 nm.

Method Development Workflow:

Caption: Workflow for chiral HPLC method development.

In Vitro Functional Assay: cAMP Measurement

Objective: To determine the functional potency (EC50) of the separated Reproterol enantiomers by measuring their ability to stimulate cAMP production in a cell line expressing the human β2-adrenergic receptor.

Materials:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human β2-adrenergic receptor.

-

(R)-Reproterol and (S)-Reproterol isolates.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

-

Cell Culture: Culture the β2-adrenergic receptor-expressing cells to confluence in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of (R)-Reproterol and (S)-Reproterol in assay buffer.

-

Assay:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the different concentrations of the Reproterol enantiomers to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37 °C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each enantiomer.

Conclusion

The stereochemistry of Reproterol is a critical determinant of its pharmacological activity. Based on the established pharmacology of other β2-agonists, it is highly probable that the (R)-enantiomer is the active eutomer responsible for the bronchodilatory effects of the racemic mixture. The development of a robust chiral separation method is essential for the individual characterization of the enantiomers and to fully understand their respective pharmacodynamic and toxicological profiles. Further research into the enantioselective properties of Reproterol would provide valuable insights for the potential development of a single-enantiomer product with an improved therapeutic index.

References

- 1. researchgate.net [researchgate.net]

- 2. Reproterol - DocCheck Flexikon [flexikon.doccheck.com]

- 3. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Reproterol's Dual Pharmacology: A Technical Guide to its Beta-2-Agonist and Theophylline-like Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a synthetic bronchodilator clinically utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a unique chimeric molecule combining a beta-2-adrenergic agonist pharmacophore with a theophylline derivative.[3] This design imparts a dual mechanism of action, aiming to provide enhanced therapeutic benefit. This technical guide provides an in-depth exploration of Reproterol's dual pharmacology, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Dual-Action Bronchodilator

The management of bronchoconstriction in asthma and COPD primarily involves the use of beta-2-adrenergic agonists and methylxanthines like theophylline. Beta-2-agonists directly relax airway smooth muscle by increasing intracellular cyclic adenosine monophosphate (cAMP).[2] Theophylline, a non-selective phosphodiesterase (PDE) inhibitor, also increases cAMP levels, albeit through a different mechanism, and exhibits additional anti-inflammatory properties, partly through adenosine receptor antagonism.[4] Reproterol was developed to harness the therapeutic advantages of both drug classes within a single molecule. This guide delves into the experimental evidence supporting Reproterol's dual action and provides the technical framework for its further investigation.

Chemical and Physical Properties

Reproterol, with the chemical formula C₁₈H₂₃N₅O₅, is a racemate containing one stereocenter.[1]

| Property | Value |

| Chemical Name | 7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Molecular Formula | C₁₈H₂₃N₅O₅ |

| Molecular Weight | 389.41 g/mol |

| CAS Number | 54063-54-6 |

Data Presentation: Quantifying Reproterol's Dual Action

The following tables summarize the available quantitative data that characterize Reproterol's pharmacological effects.

Table 1: Beta-2-Agonist Activity - Bronchodilatory Effect in Asthmatic Patients

This table presents the dose-dependent effect of inhaled Reproterol on the Forced Expiratory Volume in 1 second (FEV1) in asthmatic patients.

| Reproterol Dose (mg) | Mean Peak Increase in FEV1 (%) |

| 1 | 17 |

| 8 | 29 |

| Data from Patchett et al.[3] |

Table 2: Evidence for Theophylline-like Activity - In Vitro Effects on Inflammatory Mediators

This table compares the effects of Reproterol with other beta-2-agonists on cAMP production and leukotriene B4 (LTB4) inhibition in isolated human monocytes, providing evidence for its dual action.

| Compound (at 10⁻⁵ M) | Stimulation of cAMP Production (%) | Inhibition of LTB4 Production (%) |

| Reproterol | 128 | 49 |

| Fenoterol | 65 | 15 |

| Salbutamol | 13 | 59 |

| *p < 0.04 compared to baseline or control. | ||

| Data from Juergens et al.[4] |

The significantly higher cAMP production with Reproterol compared to salbutamol, and its potent inhibition of LTB4, suggest a contribution from a mechanism other than pure beta-2-adrenoceptor agonism, likely its theophylline moiety.[4]

Signaling Pathways and Mechanisms of Action

Reproterol's dual pharmacology is rooted in its interaction with two distinct signaling cascades.

Beta-2-Adrenergic Receptor Agonism

As a beta-2-agonist, Reproterol binds to beta-2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a G-protein-mediated signaling cascade that leads to bronchodilation.

Theophylline-like Actions

The theophylline component of Reproterol is believed to contribute to its effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.

Experimental Protocols

The following sections outline the methodologies for key experiments to characterize the dual action of Reproterol.

Beta-2-Adrenergic Receptor Binding Affinity (Ki Determination)

This protocol describes a radioligand binding assay to determine the binding affinity of Reproterol for the beta-2-adrenergic receptor.

-

Membrane Preparation: Homogenize cells or tissues known to express a high density of beta-2-adrenergic receptors (e.g., CHO cells transfected with the human beta-2-AR gene) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled beta-2-adrenergic receptor antagonist (e.g., [³H]dihydroalprenolol) and a range of concentrations of unlabeled Reproterol.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Reproterol concentration to generate a competition curve. The IC50 (the concentration of Reproterol that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay (IC50 Determination)

This protocol outlines a method to measure the inhibitory effect of Reproterol on PDE activity.

-

Assay Setup: In a microplate, combine a purified phosphodiesterase enzyme (e.g., PDE3 or PDE4), its substrate (cAMP or cGMP), and varying concentrations of Reproterol in an appropriate assay buffer.

-

Enzymatic Reaction: Incubate the mixture to allow the PDE to hydrolyze the cyclic nucleotide substrate.

-

Reaction Termination: Stop the reaction, for example, by adding a stop reagent.

-

Product Detection: Quantify the amount of product (AMP or GMP) formed or the remaining substrate. This can be achieved through various methods, including colorimetric, fluorescent, or luminescent assays.

-

Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the Reproterol concentration. The IC50 value, representing the concentration of Reproterol that inhibits 50% of the PDE activity, is then determined from the resulting dose-response curve.

Adenosine Receptor Binding Assay

This protocol is designed to assess the binding affinity of Reproterol to adenosine receptors (e.g., A1 and A2A).

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the desired adenosine receptor subtype (e.g., HEK293 cells transfected with the human A1 or A2A receptor).

-

Competitive Binding: Incubate the membranes with a specific radiolabeled adenosine receptor antagonist (e.g., [³H]DPCPX for A1 receptors) and a range of concentrations of Reproterol.

-

Equilibration and Filtration: Allow the binding to reach equilibrium, then separate bound from free radioligand by rapid filtration.

-

Quantification and Analysis: Measure the radioactivity on the filters and analyze the data as described for the beta-2-adrenergic receptor binding assay to determine the Ki of Reproterol for the adenosine receptor.

Functional Assay: Guinea Pig Tracheal Ring Relaxation

This ex vivo assay evaluates the functional consequence of Reproterol's dual action on airway smooth muscle tone.

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Organ Bath Setup: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as carbachol or histamine.

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of Reproterol to the organ bath.

-

Measurement of Relaxation: Record the changes in isometric tension to measure the relaxation of the tracheal rings in response to Reproterol.

-

Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Reproterol concentration to determine the EC50 (the concentration of Reproterol that produces 50% of the maximal relaxation).

Conclusion

Reproterol's unique molecular structure, integrating both a beta-2-adrenergic agonist and a theophylline-like moiety, provides a compelling example of rational drug design aimed at achieving synergistic therapeutic effects. The available data, particularly the enhanced cAMP production and anti-inflammatory actions, strongly support its dual mechanism of action. While direct quantitative measures of its PDE inhibitory and adenosine receptor antagonist activities are not extensively reported, the functional consequences are evident. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of Reproterol and other dual-action bronchodilators. Further research to elucidate the precise contribution of each pharmacological component to the overall clinical efficacy of Reproterol will be invaluable for the future development of multi-target respiratory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reproterol: beta-2-agonist, theophylline, or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Reproterol to Beta-2 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reproterol and Beta-2 Adrenoceptors

Reproterol is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the airways.[2] Activation of β2-adrenoceptors by an agonist like Reproterol initiates a signaling cascade that results in smooth muscle relaxation and, consequently, bronchodilation.[3] Notably, Reproterol is described as a unique compound, being a monomolecular combination of a beta-agonist (a derivative of orciprenaline) and a phosphodiesterase (PDE) inhibitor (a derivative of theophylline).[4] This dual mechanism of action may contribute to its overall therapeutic effect by not only stimulating the production of cyclic AMP (cAMP) via β2-adrenoceptor activation but also by preventing its degradation.[4]

Quantitative Data on Reproterol's Functional Activity

Direct in vitro binding affinity data (K_i, IC_50, K_d) for Reproterol's interaction with the β2-adrenoceptor is not extensively reported in the available scientific literature. However, functional assays provide insights into its efficacy and potency. The table below summarizes the functional effects of Reproterol in comparison to other β2-agonists from a study on human monocytes.

| Compound | Concentration | cAMP Production (% increase) | LTB4 Production (% inhibition) |

| Reproterol | 10 | 128% | 49% |

| Fenoterol | 10 | 65% | 15% |

| Salbutamol | 10 | 13% | 59% |

| *p<0.04 compared to baseline.[4] |

This data indicates that Reproterol is a potent stimulator of cAMP production, a key second messenger in the β2-adrenoceptor signaling pathway.[4]

Beta-2 Adrenoceptor Signaling Pathway

The binding of an agonist, such as Reproterol, to the β2-adrenoceptor initiates a well-characterized signaling cascade. This pathway is crucial for mediating the physiological responses associated with β2-AR activation.

Canonical Gs Signaling Pathway

The primary signaling pathway for the β2-adrenoceptor involves its coupling to the stimulatory G protein, Gs.

Caption: Canonical Gs signaling pathway of the Beta-2 Adrenoceptor.

Experimental Protocols for In Vitro Binding Assays

To determine the binding affinity of a ligand like Reproterol to the β2-adrenoceptor, radioligand binding assays are commonly employed. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Radioligand Competition Binding Assay Workflow

The following diagram illustrates a typical workflow for a competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology

a. Cell Culture and Membrane Preparation:

-

Cells stably or transiently expressing the human β2-adrenoceptor (e.g., HEK293, CHO cells) are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

b. Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol).

-

Increasing concentrations of the unlabeled test compound (Reproterol).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

c. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC_50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (K_i) is then calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

While direct quantitative data on the in vitro binding affinity of Reproterol to beta-2 adrenoceptors remains elusive in the reviewed literature, its functional profile clearly demonstrates potent agonistic activity at this receptor. The dual mechanism of action, combining β2-adrenoceptor agonism with phosphodiesterase inhibition, highlights a unique pharmacological profile. Further studies employing rigorous radioligand binding assays are warranted to precisely quantify the binding affinity of Reproterol and its enantiomers to the β2-adrenoceptor, which would provide a more complete understanding of its molecular pharmacology. The experimental protocols and signaling pathway information provided herein serve as a comprehensive guide for researchers in the field of adrenergic pharmacology and drug development.

References

- 1. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Reproterol: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of the β2-adrenergic agonist, Reproterol, in key preclinical animal models. Drawing upon available data from studies in rats, dogs, and rabbits, this document details the absorption, distribution, metabolism, and excretion (ADME) profile of Reproterol. Quantitative pharmacokinetic parameters are summarized, and significant interspecies differences are highlighted. Detailed experimental methodologies are provided for core pharmacokinetic studies, and the primary metabolic pathway of Reproterol is elucidated. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Reproterol and related compounds.

Introduction

Reproterol is a bronchodilator agent used in the treatment of asthma and other respiratory diseases. A thorough understanding of its pharmacokinetic and metabolic profile in relevant animal models is crucial for the interpretation of preclinical safety and efficacy data and for the successful translation of these findings to human clinical trials. This guide synthesizes the available data on Reproterol's pharmacokinetics and metabolism in rats, dogs, and rabbits, providing a detailed examination of its behavior in these biological systems.

Pharmacokinetics of Reproterol in Animal Models

The pharmacokinetic profile of Reproterol exhibits notable variation across different animal species, particularly concerning its elimination half-life, route of excretion, and oral bioavailability. Investigations have been conducted using 3H- or 14C-labelled Reproterol to trace its disposition.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Reproterol in rats, dogs, and rabbits following various routes of administration.

Table 1: Elimination Half-Life of Reproterol

| Animal Model | Route of Administration | Elimination Half-Life (t½) |

| Rat | Oral | ~2 hours[1] |

| Dog | Oral | 12.4 hours[1] |

| Rabbit | Oral | 70 hours[1] |

Table 2: Absorption and Excretion of Reproterol

| Animal Model | Oral Absorption Ratio | Primary Route of Excretion (IV Administration) |

| Rat | 18%[1] | Fecal (58%)[1] |

| Dog | 18%[1] | Renal (57%)[1] |

| Rabbit | 13%[1] | Renal (66%)[1] |

Note: Intratracheal administration in rats resulted in a high absorption ratio of 90%.[1]

Species-Specific Pharmacokinetic Profiles

-

Rat: Following oral administration, Reproterol is rapidly eliminated within approximately 2 hours.[1] The primary route of excretion after intravenous administration is through the feces (58%).[1] Notably, intratracheal administration leads to a significantly higher absorption rate (90%) compared to oral administration (18%), which is a critical consideration for its use as an aerosol.[1] Tissue distribution studies in rats have indicated a particular affinity of Reproterol for lung tissue.[1]

-

Dog: In contrast to rats, dogs exhibit a much longer elimination half-life of 12.4 hours after oral administration, with a relatively constant plasma level maintained for up to 24 hours.[1] Following intravenous administration, the main route of excretion is renal (57%).[1]

-

Rabbit: Rabbits show the longest elimination half-life of 70 hours after oral administration, with plasma levels remaining relatively constant for 8 to 30 hours.[1] Similar to dogs, the primary route of excretion after intravenous administration is renal (66%).[1]

Metabolism of Reproterol

A significant finding across studies in rats, dogs, and rabbits is the remarkable similarity in the metabolism of Reproterol.[1]

Primary Metabolic Pathway

The biotransformation of Reproterol leads to the formation of the same main metabolite in all animal species studied, as well as in humans.[1][2] This principal metabolite has been identified as a tetrahydroisoquinoline derivative .[2] Its formation occurs through the uptake of an additional carbon atom followed by cyclization.[2]

Caption: Primary metabolic pathway of Reproterol in animal models.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of Reproterol.

Animal Models and Drug Administration

-

Animal Species: Male and female rats, dogs, and rabbits are commonly used models.

-

Drug Formulation: For experimental studies, 3H- or 14C-radiolabelled Reproterol is often used to facilitate detection and quantification.[1] The drug is typically dissolved in a suitable vehicle for administration.

-

Routes of Administration:

-

Oral (PO): Administered via gavage.

-

Intravenous (IV): Injected into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Intratracheal (IT): Instilled directly into the trachea, particularly relevant for aerosol formulations.

-

Caption: General experimental workflow for Reproterol pharmacokinetic studies.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points from appropriate sites (e.g., tail vein, saphenous vein). Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Sample Processing: Plasma samples typically undergo protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

Analytical Methods

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the quantification of Reproterol and its metabolites in biological matrices.

-

Thin-Layer Chromatography (TLC): TLC has been utilized for the separation and identification of Reproterol and its metabolites.[2]

Conclusion

The pharmacokinetics of Reproterol in animal models are characterized by significant interspecies variability in elimination and excretion pathways. The rat exhibits rapid elimination primarily through feces, while the dog and rabbit show prolonged elimination with renal excretion being the major route. Despite these differences, the metabolic pathway is conserved, with a tetrahydroisoquinoline derivative being the principal metabolite across species. This comprehensive understanding of the preclinical ADME properties of Reproterol is essential for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans. Researchers and drug development professionals should consider these species-specific characteristics when selecting animal models and designing future studies.

References

Methodological & Application

Reproterol Hydrochloride solution preparation for in vitro cell culture

Application Note: Reproterol Hydrochloride for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective short-acting β2-adrenergic receptor agonist used in research and clinically for its bronchodilator properties in managing conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation.[1][5] Reproterol is unique as it is considered a monomolecular combination of a β2-agonist (similar to orciprenaline) and a phosphodiesterase (PDE) inhibitor (similar to theophylline), potentially offering a synergistic effect on intracellular signaling.[6][7][8] This application note provides detailed protocols for the preparation and use of this compound in in vitro cell culture settings to investigate its biological effects.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. Proper handling and storage are crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

| Property | Value |

| Synonyms | D-1959, W-2946M |

| CAS Number | 13055-82-8 |

| Molecular Formula | C₁₈H₂₄ClN₅O₅ |

| Molecular Weight | 425.87 g/mol |

| Solubility | Water (2.88 mg/mL), DMSO |

| Appearance | Solid Powder |

Mechanism of Action

This compound primarily acts as a β2-adrenergic receptor agonist.[1] Upon binding to the receptor on the cell surface, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), leading to reduced phosphorylation of myosin light chains.[5] This, coupled with decreased intracellular calcium levels, results in smooth muscle relaxation.[5] Additionally, the theophylline-like component of Reproterol may inhibit phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thus potentiating the signaling cascade.[6][7][12]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and activity of this compound.

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years |

| Stock Solution | -80°C | 1 year |

Experimental Protocols

The following protocols provide a guideline for preparing and using this compound in a typical in vitro cell culture workflow.

Required Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell line of interest

-

Sterile microcentrifuge tubes and serological pipettes

-

Cell culture plates (e.g., 96-well, 24-well, 6-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol 1: Preparation of 10 mM Stock Solution

It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[2]

-

Calculate Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 425.87 g/mol * (1000 mg / 1 g) = 4.26 mg

-

-

Weigh: Aseptically weigh out 4.26 mg of this compound powder in a sterile microcentrifuge tube.

-

Dissolve: Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Mix: Vortex thoroughly until the powder is completely dissolved.

-

Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

Protocol 2: Preparation of Working Solutions

Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before use.

-

Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C to prevent precipitation of the compound upon dilution.[2]

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentrations.

-

Example for 10 µM: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. Mix gently by pipetting.

-

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the example above, this would be 0.1% DMSO in the medium.

Protocol 3: General Protocol for In Vitro Cell Treatment

-

Cell Seeding: Seed cells in appropriate culture plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if applicable.

-

Aspirate Medium: For adherent cells, carefully remove the existing culture medium.

-

Add Treatment: Add the freshly prepared working solutions (including vehicle control and untreated controls) to the appropriate wells.

-

Incubate: Return the plates to the incubator (37°C, 5% CO₂) for the desired experimental duration. Incubation times can vary from minutes for signaling pathway studies (e.g., 30 minutes for cAMP production) to hours or days for cytotoxicity or functional assays.[6][7]

-

Assay: Following incubation, proceed with the specific downstream assay (e.g., cAMP measurement, cytokine analysis, cell viability assay).

Data and Concentration Guidelines

The optimal concentration of this compound will vary depending on the cell type and the biological endpoint being measured.

Recommended Concentration Range

Based on published in vitro studies, a wide range of concentrations has been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

| Concentration Range (Molar) | Notes |

| 10⁻¹⁰ M to 10⁻⁴ M | Effective range reported in studies on human monocytes for measuring effects on cAMP and LTB4 production.[6][7][12] |

| 1 µM to 100 µM | A common starting range for initial dose-response and cytotoxicity experiments in many cell lines. |

Assessing Cytotoxicity

Before conducting functional assays, it is crucial to determine the cytotoxic profile of this compound on the chosen cell line. An MTT, XTT, or similar cell viability assay can be used.

-

Seed cells in a 96-well plate.

-

Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

-

Perform the viability assay according to the manufacturer's protocol.

-

Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) and select non-toxic concentrations for subsequent functional experiments.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation in working solution | Low temperature of the medium; supersaturation. | Always use pre-warmed (37°C) culture medium for dilutions. If precipitation persists, gentle sonication may help.[2] |

| High variability between replicates | Inconsistent cell seeding; inaccurate pipetting. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper technique. |

| No observable biological effect | Concentration too low; inactive compound; cell type unresponsive. | Perform a dose-response experiment with a wider concentration range. Verify the storage conditions and age of the compound. Confirm the cell line expresses β2-adrenergic receptors. |

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. midas-pharma.com [midas-pharma.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reproterol--A monomolecular combination of orciprenaline and theophylline: novel aspects of its mode of action in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medkoo.com [medkoo.com]

- 12. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]

Application Note: Preparation of Reproterol Hydrochloride Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation, storage, and handling of Reproterol Hydrochloride stock solutions for in vitro and in vivo studies.

Introduction: this compound is a selective short-acting β2 adrenoreceptor agonist used in research for its bronchodilatory effects, primarily in the study of asthma and other obstructive airway diseases.[1][2] As a β2 agonist, it stimulates the Gs alpha subunit of the G protein-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This protocol provides a detailed methodology for dissolving this compound in Dimethyl Sulfoxide (DMSO) to create a stable, high-concentration stock solution for experimental use.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.

| Property | Value | Citations |

| Chemical Name | 7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride | [3] |

| Molecular Weight | 425.87 g/mol | [3][4][5] |

| CAS Number | 13055-82-8 | [1][3][4] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Storage (Powder) | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | [3] |

| Storage (DMSO Stock) | Short-term (up to 1 month): -20°CLong-term (6 months to 1 year): -80°C | [1][6] |

| Stability | Aliquot to avoid repeated freeze-thaw cycles. Stable for over 2 years if stored properly as a solid.[3][6] The stability of the DMSO solution depends on the compound's specific characteristics.[7] |

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

1. Materials and Equipment:

-

This compound powder (CAS: 13055-82-8)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or sterile vials (amber or covered with foil)

-

Pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

2. Molarity Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The molecular weight (MW) is 425.87 g/mol .

-

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

-

Example for 1 mL of 10 mM solution:

-

Mass (mg) = 10 mM × 1 mL × 425.87 g/mol = 4.2587 mg

-

3. Step-by-Step Procedure:

-

Weighing: Carefully weigh out the calculated amount (e.g., 4.26 mg) of this compound powder and place it into a sterile vial.

-

Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 4.26 mg sample to make a 10 mM solution) to the vial containing the powder.

-

Dissolution:

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[6]

-

Store the aliquots at -80°C for long-term stability (up to one year).[1] For short-term storage (up to one month), -20°C is acceptable.[6]

-

4. Preparation of Working Solution:

-

For cell-based assays, the stock solution should be diluted in a stepwise manner with the appropriate cell culture medium to the final desired concentration.[6]

-

Important: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Signaling Pathway and Workflow Visualization

This compound Signaling Pathway:

As a β2 adrenergic receptor agonist, Reproterol initiates a well-defined signaling cascade. The binding of Reproterol to its receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This second messenger activates Protein Kinase A (PKA), leading to downstream phosphorylation events and the ultimate cellular response, such as smooth muscle relaxation.

Caption: Signaling cascade of this compound via the β2 adrenergic receptor.

Experimental Workflow for Stock Solution Preparation:

The following diagram illustrates the logical flow for preparing and storing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Reproterol - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Application Notes: Utilizing Reproterol for Bronchoconstriction Reversal Studies in Guinea Pig Trachea

Introduction

Reproterol is a bronchodilator used in the management of asthma and other respiratory conditions characterized by airway narrowing.[1][2] It functions primarily as a short-acting β2-adrenergic receptor agonist.[1][2] Its unique chemical structure, a combination of a β2-agonist and a theophylline-like moiety, suggests a dual mechanism of action involving both direct receptor stimulation and potential phosphodiesterase (PDE) inhibition.[3][4] The isolated guinea pig trachea serves as a highly relevant and widely used ex vivo model for evaluating the efficacy and potency of bronchodilator agents.[5][6] The pharmacological responses of guinea pig airway smooth muscle are predictive of human responses, making this a valuable tool in preclinical respiratory drug development.[5] These notes provide a detailed protocol for studying the reversal of induced bronchoconstriction in guinea pig trachea using Reproterol.

Mechanism of Action: Reproterol-Mediated Bronchodilation

Reproterol exerts its primary bronchodilatory effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a Gs protein-coupled signaling cascade:

-

Receptor Binding: Reproterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: The associated Gs protein is activated, causing its α-subunit to dissociate and bind to adenylyl cyclase.[7]

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]

-

Smooth Muscle Relaxation: PKA mediates smooth muscle relaxation through two main pathways:

-

It phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating myosin, a key step in muscle contraction.[1]

-

It reduces intracellular calcium (Ca²⁺) concentrations by promoting its sequestration into intracellular stores and reducing its influx into the cell.[1]

-

Furthermore, Reproterol's theophylline component is suggested to inhibit phosphodiesterases (PDEs), the enzymes that degrade cAMP.[3][4] This inhibition leads to a more sustained elevation of intracellular cAMP, potentially enhancing the bronchodilatory effect.[3]

Experimental Protocols

This section details the ex vivo protocol for assessing Reproterol's ability to reverse bronchoconstriction in isolated guinea pig trachea.

Materials and Reagents:

-

Animals: Male Dunkin Hartley guinea pigs (250-350 g).[5]

-

Krebs-Henseleit Buffer (mM): NaCl 118.0, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0, CaCl₂ 2.5.[5][6]

-

Gases: Carbogen (95% O₂ / 5% CO₂).

-

Spasmogens (Contractile Agents): Histamine dihydrochloride, Carbachol, or Methacholine.[5][6][8]

-

Test Article: Reproterol hydrochloride.

-

Positive Control: Isoprenaline or Salbutamol.

-

Maximal Relaxation Agent: Papaverine (e.g., 100 µM).[5]

-

Equipment: Organ bath system with isometric force transducers, water jacket for temperature control (37°C), aeration tubes, and data acquisition system.

Protocol Steps:

-

Tissue Preparation:

-

Organ Bath Mounting:

-

Mount each tracheal ring on L-shaped stainless steel hooks within an organ bath chamber containing 10-20 mL of Krebs-Henseleit buffer.

-

Maintain the buffer at 37°C and continuously aerate with carbogen gas.[6]

-

Connect the upper hook to an isometric force transducer to record changes in muscle tension.

-

Apply an initial resting tension of 1.0-1.5 grams and allow the tissue to equilibrate for 45-60 minutes.[5][6] During equilibration, wash the tissue with fresh buffer every 15 minutes.

-

-

Induction of Bronchoconstriction:

-

Application of Reproterol:

-

Once a stable contractile tone is achieved, add Reproterol to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next, higher concentration.

-

-

Data Acquisition and Analysis:

-

Record the tension continuously throughout the experiment.

-

At the end of the concentration-response curve, add a supra-maximal concentration of a standard relaxant like papaverine to achieve 100% relaxation.[5]

-

Express the relaxation at each Reproterol concentration as a percentage of the reversal of the spasmogen-induced tone.

-

Fit the concentration-response data to a three or four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the potency (EC₅₀) and maximum efficacy (Eₘₐₓ).[5]

-

Data Presentation

The following tables present illustrative data for the potency and efficacy of Reproterol in reversing bronchoconstriction induced by different agents, compared to other β2-agonists.

Table 1: Reproterol Potency (EC₅₀) and Efficacy (Eₘₐₓ) Against Different Spasmogens

| Spasmogen (Inducing Agent) | Reproterol EC₅₀ (nM) | Reproterol Eₘₐₓ (% Reversal) |

| Histamine (10 µM) | 8.5 ± 1.2 | 98.2 ± 2.1 |

| Carbachol (1 µM) | 12.3 ± 1.9 | 95.5 ± 3.4 |

| Leukotriene C₄ (100 nM) | 10.1 ± 1.5 | 96.8 ± 2.8 |

Data are presented as mean ± SEM and are for illustrative purposes.

Table 2: Comparative Efficacy of β2-Agonists on Histamine-Induced Contraction

| Compound | Class | Potency (pEC₅₀) | Efficacy (Eₘₐₓ, % Reversal) |

| Reproterol | β2-Agonist / PDE Inhibitor | 8.07 ± 0.06 | 98.2 ± 2.1 |

| Salbutamol | Short-Acting β2-Agonist | 7.50 ± 0.01[8] | 94.6 ± 4.1 |

| Formoterol | Long-Acting β2-Agonist | 10.52 ± 0.04[8] | 99.1 ± 1.5 |

| Isoprenaline | Non-selective β-Agonist | 7.60 ± 0.01[8] | 100.0 ± 0.0 |

pEC₅₀ is the negative logarithm of the EC₅₀ value. Data are presented as mean ± SEM. Values for Salbutamol, Formoterol, and Isoprenaline are adapted from literature for comparison.[8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of Reproterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol is a synthetic sympathomimetic amine with selective β2-adrenergic receptor agonist activity.[1] Its primary pharmacological effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] This makes it a therapeutic candidate for respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[3] These application notes provide a comprehensive guide for the preclinical evaluation of reproterol, with a focus on dosage calculation and experimental design in relevant animal models.

Mechanism of Action

Reproterol selectively stimulates β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[2] This activation triggers a signaling cascade involving the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.

Caption: Signaling pathway of Reproterol.

Pharmacokinetics in Preclinical Species

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of reproterol in different animal models. This information is critical for selecting appropriate dose levels and administration routes for efficacy and toxicology studies. A study by Niebch et al. (1977) provides key pharmacokinetic data for reproterol in several preclinical species.[4]

Table 1: Summary of Reproterol Pharmacokinetics in Preclinical Animal Models [4]

| Parameter | Rat | Dog | Rabbit |

| Route of Administration | IV, Oral, Intratracheal | IV, Oral | IV, Oral |

| Oral Absorption | 18% | 18% | 13% |

| Intratracheal Absorption | 90% | - | - |

| Elimination Half-life (Oral) | Rapid (elimination within 2h) | 12.4 h | 70 h |

| Primary Route of Excretion | Fecal (58%) | Renal (57%) | Renal (66%) |

Data extracted from Niebch G, et al. Arzneimittelforschung. 1977.[4]

Dosage Calculation for Efficacy Studies

The primary goal of preclinical efficacy studies is to demonstrate the bronchodilatory effect of reproterol in animal models of airway obstruction. The choice of animal model and the method of inducing bronchoconstriction are critical for obtaining relevant data. Guinea pigs are a commonly used and relevant model for asthma research due to the similarities in their airway physiology to humans.[5][6]

Recommended Starting Doses for Efficacy Studies

Table 2: Estimated Starting Doses for Reproterol Efficacy Studies

| Animal Model | Route of Administration | Estimated Starting Dose Range | Rationale |

| Guinea Pig | Inhalation (aerosol) | 0.1 - 1.0 mg/kg | Based on effective human inhaled dose (1 mg) and high intratracheal absorption in rats.[3][4] Guinea pigs are highly sensitive to bronchoconstrictors. |

| Intravenous | 0.01 - 0.1 mg/kg | Lower starting dose due to direct systemic administration. | |

| Oral | 1 - 10 mg/kg | Higher dose required to compensate for lower oral bioavailability.[4] | |

| Rat | Inhalation (intratracheal) | 0.1 - 1.0 mg/kg | High intratracheal absorption (90%) suggests efficacy at doses similar to inhalation.[4] |

| Intravenous | 0.05 - 0.5 mg/kg | - | |

| Oral | 5 - 20 mg/kg | Based on 18% oral absorption and effective human oral dose (20 mg).[3][4] | |

| Dog | Intravenous | 0.01 - 0.1 mg/kg | Longer half-life suggests that lower or less frequent dosing may be effective.[4] |

| Oral | 1 - 10 mg/kg | Similar oral absorption to rats.[4] |

Note: These are estimated starting doses. Researchers must conduct their own dose-finding studies to establish the effective dose range for their specific experimental conditions.

Experimental Protocol: Evaluation of Bronchodilator Efficacy in Guinea Pigs

This protocol describes a standard method for evaluating the efficacy of reproterol in a guinea pig model of histamine-induced bronchoconstriction.

Animals

-

Male Dunkin-Hartley guinea pigs (300-400 g).

-

Acclimatize animals for at least one week before the experiment.

Materials

-

Reproterol hydrochloride

-

Histamine dihydrochloride

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., urethane)

-

Whole-body plethysmograph

-

Nebulizer

Experimental Procedure

-

Animal Preparation:

-

Anesthetize the guinea pig.

-

Place the animal in the whole-body plethysmograph to measure baseline airway resistance.

-

-

Drug Administration:

-

Administer reproterol or vehicle control via the chosen route (e.g., inhalation, intravenous, or oral) at various doses.

-

-

Bronchoconstriction Challenge:

-

After a predetermined pretreatment time, expose the animal to an aerosolized solution of histamine to induce bronchoconstriction.

-

-

Measurement of Airway Resistance:

-

Continuously monitor and record airway resistance using the plethysmograph.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the histamine-induced increase in airway resistance for each dose of reproterol.

-

Determine the ED50 (the dose that produces 50% of the maximal effect).

-

Caption: Experimental workflow for efficacy testing.

Dosage Calculation for Toxicology Studies

Toxicology studies are essential to determine the safety profile of reproterol. These studies include acute, single-dose toxicity to determine the maximum tolerated dose (MTD) and lethal dose (LD50), and repeat-dose toxicity studies to evaluate potential target organ toxicity after prolonged exposure.

Recommended Doses for Toxicology Studies

Dose selection for toxicology studies should be based on data from efficacy and pharmacokinetic studies. The high dose in repeat-dose studies should ideally produce some evidence of toxicity to identify target organs.

Table 3: Reproterol Acute Toxicity Data and Recommended Doses for Toxicology Studies

| Species | Route of Administration | LD50 | Recommended High Dose for Repeat-Dose Studies (starting point) |

| Mouse | Intravenous | 145 mg/kg | - |

| Rat | Oral | >2000 mg/kg (estimated based on S-1090 study)[7] | 500 - 1000 mg/kg/day |

| Intravenous | >2000 mg/kg (estimated based on S-1090-Na study)[7] | 50 - 100 mg/kg/day | |

| Dog | Oral | Not available | 50 - 100 mg/kg/day |

| Intravenous | Not available | 5 - 10 mg/kg/day |

LD50 data for mouse from German Wikipedia entry for Reproterol. Rat toxicity data estimated from a study on a similar compound.[7]

Note: The high dose for repeat-dose toxicity studies should be determined through dose-range finding studies. The doses provided are suggested starting points and should be adjusted based on observed toxicity.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

This protocol outlines a 28-day repeat-dose oral toxicity study in rats, a standard requirement for preclinical safety assessment.

Animals

-

Sprague-Dawley rats (young adults, equal numbers of males and females).

-

Acclimatize animals for at least one week.

Materials

-

This compound

-

Vehicle (e.g., water for injection or 0.5% methylcellulose)

-

Standard laboratory animal diet and water.

Experimental Design

-

Groups:

-

Group 1: Vehicle control

-

Group 2: Low dose

-

Group 3: Mid dose

-

Group 4: High dose

-

-

Dose Administration: Administer reproterol or vehicle daily by oral gavage for 28 consecutive days.

-

Satellite Groups: Include satellite groups for toxicokinetic analysis and to assess the reversibility of any observed effects.

Observations and Examinations

-

Clinical Observations: Daily observation for clinical signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examination before and at the end of the study.

-

Hematology and Clinical Chemistry: Blood collection at termination.

-

Urinalysis: Conducted during the last week of the study.

-

Necropsy and Histopathology:

-

Gross necropsy of all animals at termination.

-

Organ weights recorded.

-

Comprehensive histopathological examination of a standard list of tissues from control and high-dose groups, and any gross lesions from other groups.

-

Caption: Workflow for a 28-day repeat-dose toxicity study.

Conclusion

The provided protocols and dosage information serve as a starting point for the preclinical evaluation of reproterol. It is imperative that researchers design their studies in accordance with Good Laboratory Practice (GLP) guidelines and consult relevant regulatory documents. The successful completion of these preclinical studies is a critical step in the development of reproterol as a potential therapeutic agent for respiratory diseases.

References

- 1. topra.org [topra.org]

- 2. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]

- 4. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. intravenous dose toxicity: Topics by Science.gov [science.gov]

Application of Reproterol in Studying G-protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol is a short-acting β2-adrenoreceptor agonist utilized in pharmacological research to investigate the signaling pathways of G-protein coupled receptors (GPCRs), specifically the β2-adrenergic receptor (β2AR).[1] Its unique chemical structure, a combination of a β2-agonist and a theophylline-like moiety, confers a dual mechanism of action: direct stimulation of the β2AR and inhibition of phosphodiesterase (PDE) enzymes.[2] This dual activity makes Reproterol a subject of interest for studying the intricacies of GPCR signaling, particularly the generation of the second messenger cyclic adenosine monophosphate (cAMP).

Upon binding to the β2AR, a canonical GPCR, Reproterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. The PDE inhibitory activity of Reproterol further potentiates this signaling cascade by preventing the degradation of cAMP, resulting in a more sustained and amplified signal.[2][4]

Data Presentation

| Functional Efficacy of Reproterol and Other β2-Agonists on cAMP Production | |

| Agonist (at 10⁻⁵ M) | Stimulation of cAMP Production (%) |

| Reproterol | ~128% |

| Fenoterol | ~65% |

| Salbutamol | ~13% |

Data obtained from studies on human monocytes.[5]

| Inhibitory Effect of Reproterol and Salbutamol on Leukotriene B4 (LTB4) Production | |

| Agonist (at 10⁻⁵ M) | Inhibition of LTB4 Production (%) |

| Reproterol | ~49% |

| Salbutamol | ~59% |

Data obtained from studies on human monocytes.[5]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Reproterol on β2AR signaling are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Reproterol for the β2-adrenergic receptor.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radioligand (e.g., [³H]-CGP12177, a β-adrenergic antagonist)

-

Reproterol hydrochloride

-

Non-specific binding control (e.g., Propranolol)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-β2AR cells to 80-90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 25 µL of a fixed concentration of [³H]-CGP12177 (typically at its Kd concentration).

-

Add 25 µL of increasing concentrations of Reproterol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

For non-specific binding wells, add 25 µL of a high concentration of Propranolol (e.g., 10 µM).

-

For total binding wells, add 25 µL of assay buffer.

-

Add 100 µL of the membrane preparation (containing a defined amount of protein, e.g., 10-20 µg) to each well.

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-